Ethyl cyclohexyl(nitro)carbamate

Description

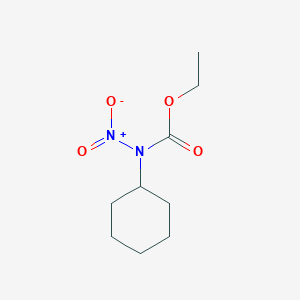

Structure

2D Structure

3D Structure

Properties

CAS No. |

6268-39-9 |

|---|---|

Molecular Formula |

C9H16N2O4 |

Molecular Weight |

216.23 g/mol |

IUPAC Name |

ethyl N-cyclohexyl-N-nitrocarbamate |

InChI |

InChI=1S/C9H16N2O4/c1-2-15-9(12)10(11(13)14)8-6-4-3-5-7-8/h8H,2-7H2,1H3 |

InChI Key |

AJJXRCYKNIXDLR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)N(C1CCCCC1)[N+](=O)[O-] |

Origin of Product |

United States |

Chemical Reactivity and Transformations of Ethyl Cyclohexyl Nitro Carbamate

Reactions Involving the N-Nitro Group

The N-nitro group in N-nitrocarbamates is a versatile functional group that can undergo a variety of transformations, primarily involving reduction or displacement.

The reduction of the N-nitro group is a common transformation for N-nitro compounds. Depending on the reducing agent and reaction conditions, a range of products can be obtained. While specific studies on Ethyl cyclohexyl(nitro)carbamate are unavailable, analogous reductions of other N-nitro compounds suggest several potential outcomes.

Catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C) or Raney nickel, is a general method for the reduction of nitro groups. For N-nitro compounds, this can lead to the corresponding N-amino compound (a hydrazine (B178648) derivative) or, under more forcing conditions, cleavage of the N-N bond to yield the parent amine.

Chemical reducing agents can also be employed. For instance, metals in acidic media, such as zinc in acetic acid, have been used for the reduction of N-nitro groups. The products can vary from the corresponding N-nitroso compounds to the fully reduced amines.

Table 1: Potential Products from the Reductive Transformation of this compound

| Reducing Agent/Conditions | Potential Product(s) |

|---|---|

| H₂, Pd/C | Ethyl N-amino-N-cyclohexylcarbamate |

| H₂, Raney Nickel (harsher conditions) | Ethyl N-cyclohexylcarbamate |

Note: This table is illustrative and based on the general reactivity of N-nitro compounds. Specific outcomes for this compound would require experimental verification.

The nitro group in certain contexts can act as a leaving group in nucleophilic substitution reactions. In the case of N-nitrocarbamates, the N-NO₂ bond can be cleaved by strong nucleophiles. However, this reactivity is less common compared to the nucleophilic aromatic substitution of C-nitro groups. The feasibility of such a displacement on this compound would depend on the nature of the nucleophile and the reaction conditions. Strong nucleophiles might preferentially attack the electrophilic carbonyl carbon of the carbamate (B1207046) group.

The strong electron-withdrawing nature of the N-nitrocarbamate group can activate adjacent C-H bonds, making them more susceptible to abstraction by radicals or strong bases. For this compound, this could potentially lead to functionalization at the C-1 position of the cyclohexyl ring. However, without specific experimental data, this remains a theoretical possibility.

Reactivity of the Carbamate Linkage

The carbamate linkage possesses reactivity characteristic of both esters and amides. The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles.

Ammonolysis (reaction with ammonia) and aminolysis (reaction with amines) of carbamates are known reactions that lead to the formation of ureas. In the case of this compound, reaction with ammonia (B1221849) or a primary/secondary amine would be expected to displace the ethoxy group to form the corresponding N-cyclohexyl-N-nitrourea. This reaction typically requires elevated temperatures or catalysis.

General Reaction Scheme for Aminolysis: R'R''NH + this compound → (Cyclohexyl)(nitro)N-C(=O)-NR'R'' + Ethanol (B145695)

The hydrolysis of carbamates can proceed under acidic or basic conditions, leading to the cleavage of the carbamate bond. For this compound, hydrolysis would be expected to yield cyclohexyl(nitro)amine, ethanol, and carbon dioxide.

Acid-catalyzed hydrolysis: Protonation of the carbonyl oxygen would activate the carbonyl carbon towards nucleophilic attack by water.

Base-catalyzed hydrolysis: Nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon would initiate the cleavage.

The kinetics of these hydrolysis reactions would be influenced by factors such as pH, temperature, and the presence of catalysts. Unfortunately, no kinetic data for the hydrolysis of this compound has been reported. For other carbamates, the rate of hydrolysis is highly dependent on the substituents on the nitrogen and oxygen atoms. The presence of the electron-withdrawing nitro group on the nitrogen in this compound would likely influence the rate of hydrolysis compared to its N-unsubstituted counterpart, Ethyl N-cyclohexylcarbamate.

Reactions of the Cyclohexyl Moiety

The reactivity of the cyclohexyl group in this compound is significantly influenced by the electronic properties of the N-nitrocarbamate substituent. This powerful electron-withdrawing group modulates the reactivity of the C-H bonds on the cyclohexane (B81311) ring, making them susceptible to certain types of transformations. Research into the specific reactions of the cyclohexyl moiety in this compound is limited; however, established principles of organic chemistry allow for predictions regarding its functionalization and the role of stereochemistry in its reactions.

Functionalization of the Cyclohexyl Ring

The functionalization of the cyclohexyl ring in this compound can be approached through several synthetic strategies, primarily involving C-H activation or free-radical pathways. The strong electron-withdrawing nature of the N-nitrocarbamate group deactivates the adjacent C-H bonds towards electrophilic attack but can activate them towards certain radical and oxidative reactions.

C-H Activation Strategies:

Modern synthetic methods involving transition-metal-catalyzed C-H activation offer a potential route for the selective functionalization of the cyclohexyl ring. While direct studies on this compound are not available, research on other substituted cyclohexanes provides insights. For instance, palladium-catalyzed C-H arylation has been successfully applied to cyclohexane derivatives, often with the aid of a directing group. In the case of this compound, the carbamate moiety itself is not a strong directing group for C-H activation on the cyclohexyl ring. However, the introduction of a directing group at a specific position on the ring could enable site-selective functionalization.

Free-Radical Halogenation:

Free-radical halogenation is a classic method for functionalizing alkanes. The reactivity of C-H bonds in these reactions depends on their bond dissociation energies (BDEs). The electron-withdrawing N-nitrocarbamate group is expected to have a modest influence on the BDEs of the C-H bonds of the cyclohexyl ring. Computational studies on related strained organic compounds have shown that ring strain and hybridization are major factors determining C-H BDEs semanticscholar.org. In a chair conformation of the cyclohexyl ring, the axial and equatorial C-H bonds have different steric environments, which can lead to differences in reactivity. Typically, tertiary C-H bonds are more reactive towards radical abstraction than secondary ones. In the absence of tertiary C-H bonds on the cyclohexyl ring, a mixture of halogenated products at various positions would be expected, with potential for some regioselectivity based on the stability of the resulting carbon radical.

Oxidative Functionalization:

Oxidation of the cyclohexyl ring can lead to the introduction of various functional groups, such as hydroxyl or carbonyl groups. The conditions required for such oxidations would need to be carefully controlled to avoid reaction at the more sensitive N-nitrocarbamate functionality. Strong oxidizing agents could potentially lead to ring-opening or degradation of the molecule.

Below is a table summarizing potential functionalization reactions of the cyclohexyl moiety, based on general principles of organic reactivity.

| Reaction Type | Reagents and Conditions | Expected Outcome | Key Considerations |

| C-H Arylation | Pd(OAc)₂, Directing Group, Aryl Halide, Base | Site-selective introduction of an aryl group. | Requires prior installation of a directing group on the cyclohexyl ring. |

| Free-Radical Bromination | N-Bromosuccinimide (NBS), Light or Radical Initiator | Monobromination at various positions on the ring. | Potential for a mixture of constitutional isomers. |

| Oxidation | CrO₃, KMnO₄, or other strong oxidants | Introduction of hydroxyl or carbonyl functionalities. | Potential for over-oxidation and reaction at the N-nitrocarbamate group. |

Influence of Cyclohexyl Stereochemistry on Reactivity

The stereochemistry of the cyclohexyl ring plays a crucial role in determining its reactivity. The chair conformation is the most stable arrangement for a cyclohexane ring, and the substituents can occupy either axial or equatorial positions. The interplay between these positions and the incoming reagents dictates the stereochemical outcome of reactions.

Conformational Analysis:

The this compound molecule can exist as a mixture of conformers. The N-nitrocarbamate group is relatively bulky and will have a preference for the equatorial position to minimize steric interactions, specifically 1,3-diaxial interactions with the axial hydrogens on the ring. This conformational preference will influence the accessibility of the different C-H bonds on the ring.

Stereoselectivity in Reactions:

The stereochemical outcome of reactions on the cyclohexyl ring is highly dependent on the reaction mechanism.

For reactions proceeding through a planar intermediate , such as a carbocation or a radical, the subsequent attack of a nucleophile or trapping agent can occur from either the axial or equatorial face. The preferred direction of attack is often governed by steric hindrance, with the reagent favoring the less hindered face.

For concerted reactions , such as certain types of C-H insertion or cycloaddition reactions, the stereochemistry of the starting material directly dictates the stereochemistry of the product.

An important consideration is the relative stability of the potential products. In general, a substituted cyclohexane is more stable when the substituent is in an equatorial position. This thermodynamic preference can influence the product distribution in reactions that are reversible or proceed under thermodynamic control.

The table below illustrates the expected influence of stereochemistry on different types of reactions.

| Reaction Type | Stereochemical Consideration | Expected Outcome |

| Nucleophilic Substitution (if a leaving group is present) | Attack on an axial vs. equatorial leaving group. | Inversion of configuration (SN2). Axial attack is often favored. |

| Elimination Reactions (if a leaving group is present) | Requirement for an anti-periplanar arrangement of the proton and the leaving group. | Zaitsev or Hofmann product formation depending on the base and steric factors. |

| Radical Abstraction | Accessibility of axial vs. equatorial C-H bonds. | The relative rates of abstraction may differ, leading to a mixture of stereoisomers. |

Mechanistic Investigations of Reactions Involving Ethyl Cyclohexyl Nitro Carbamate

Reaction Pathways for N-Nitrocarbamate Synthesis

The synthesis of N-nitrocarbamates, such as ethyl cyclohexyl(nitro)carbamate, can be conceptualized through multi-step chemical strategies. A primary route involves the formation of a carbamate (B1207046) precursor followed by a nitration step.

One established method for creating the carbamate backbone is the reaction of amines with reagents like dimethyl carbonate or chlorosulfonyl isocyanate. researchgate.netionike.com For instance, secondary amines can react with dimethyl carbonate, often in the presence of an ionic liquid as both a solvent and catalyst, to yield the corresponding carbamate. ionike.com

A more direct approach to functionalized carbamates that can be nitrated involves the reaction of an alcohol with chlorosulfonyl isocyanate (CSI). researchgate.net This highly reactive reagent can convert an alcohol into a carbamate. Following the formation of the carbamate, a nitration step is required to introduce the N-nitro functionality. The nitration of carbamates is typically achieved using strong nitrating agents, such as a mixture of anhydrous nitric acid and sulfuric acid. researchgate.net This process must be carefully controlled due to the energetic nature of the N-nitro products.

Another potential, though less direct, pathway could involve the synthesis of an N-(C-nitrosoaryl)carbamate, which can then be oxidized to the corresponding N-nitro derivative. epa.gov However, this is more common for aromatic systems. For an aliphatic compound like this compound, the direct nitration of the parent carbamate, ethyl cyclohexylcarbamate, remains the most plausible synthetic route.

Table 1: Generalized Synthesis Pathway for N-Nitrocarbamates

| Step | Reaction | Reagents & Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | Carbamate Formation | Cyclohexylamine (B46788) + Ethyl Chloroformate | Ethyl cyclohexylcarbamate |

| 2 | N-Nitration | Ethyl cyclohexylcarbamate + HNO₃/H₂SO₄ | This compound |

Detailed Mechanisms of Nitro Group Transformations

The N-nitro group in this compound is a highly electron-withdrawing moiety that governs the compound's reactivity. Its transformations are often initiated by electron transfer and proceed through radical intermediates. nih.govrsc.org

The reduction of a nitro group is a cornerstone of its chemistry and typically begins with a single-electron transfer (SET) process. nih.govnih.gov Flavoenzymes, for example, can catalyze the reduction of nitroaromatic compounds by transferring an electron from a cofactor like NADPH to the nitro group. nih.govnih.gov This initial transfer results in the formation of a nitro anion-radical. nih.govnih.gov

In a chemical context, similar SET events can occur. The reduction of nitrobenzene (B124822) with anionic organic bases has been shown to proceed via a direct single-electron transfer, generating a stable nitrobenzenide radical ion-pair. acs.org The rate of electron transfer is heavily influenced by the redox potential of the nitro compound. nih.govnih.gov For this compound, an analogous process would involve the transfer of an electron to the N-nitro group, forming the corresponding nitro anion-radical as the primary intermediate. This process can be described as:

R₂N-NO₂ + e⁻ → [R₂N-NO₂]•⁻

This initial electron transfer is often the rate-determining step in the subsequent chemical transformations of the nitro group. nih.gov Catalytic systems, such as those using metal nanoparticles, can accelerate this electron transfer from a reducing agent to the nitro compound. rsc.org

Following the initial electron transfer, a cascade of radical reactions can occur. The primary intermediate, the nitro anion-radical ([R₂N-NO₂]•⁻), is a key species. nih.govacs.org While often invoked as damaging species, these radical anions are generally unreactive on their own, acting primarily as simple reductants. nih.govnih.gov Their fate is dictated by the reaction conditions.

The chemistry of nitro-containing compounds has seen significant progress, with radical-initiated pathways being used for the synthesis of various functional groups like amines, oximes, and alcohols. rsc.orgresearchgate.net The generation of these radical intermediates can be achieved thermally or photochemically, highlighting the versatility of the nitro group as a precursor to radical species. researchgate.net

Carbamate Cleavage and Rearrangement Mechanisms

Rearrangement reactions are also a key aspect of carbamate chemistry, particularly in synthesis. The Curtius and Hofmann rearrangements are classical methods that proceed through an isocyanate intermediate to form carbamates from carboxylic acid derivatives or primary amides, respectively. nih.govacs.org

A more modern approach involves the Lossen rearrangement, where a hydroxamic acid is converted into an isocyanate, which is then trapped by an alcohol to yield the carbamate. nih.gov These rearrangements are fundamental in synthetic organic chemistry for accessing carbamates. While these are typically used for synthesis, the potential for rearrangement under certain thermal or chemical conditions should be considered a possible reaction pathway for a substituted carbamate.

Recently, bioorthogonal cleavage strategies have been developed that allow for the selective cleavage of carbamates under mild conditions. One such method uses a tetrazine-triggered 1,4-elimination mechanism to release a secondary amine from a carbamate linker, a process that relies on the formation of a dihydropyridazine (B8628806) tautomer. nih.gov

Table 2: General Mechanisms of Carbamate Transformation

| Mechanism | Description | Key Intermediate |

|---|---|---|

| Anionic Cleavage | Base-mediated formation of a carbamate anion, followed by C-N bond cleavage. | Carbamate anion |

| Curtius Rearrangement | Thermal decomposition of an acyl azide (B81097). | Isocyanate |

| Hofmann Rearrangement | Conversion of a primary carboxamide with an alkaline solution of bromine. | Isocyanate |

| Lossen Rearrangement | Conversion of a hydroxamic acid. | Isocyanate |

| Bioorthogonal Cleavage | Tetrazine-trans-cyclooctene reaction leading to elimination. | Dihydropyridazine |

Photochemical Reaction Mechanisms (e.g., o-nitrobenzyl rearrangement analogues)

Photoremovable protecting groups are a significant area of chemical research, with o-nitrobenzyl derivatives being among the most studied. researchgate.netpsu.edu The photochemical reaction of these compounds is an intramolecular redox process. researchgate.net Upon exposure to UV light, the excited state of the o-nitrobenzyl group undergoes an intramolecular hydrogen abstraction from the benzylic position to the nitro group. researchgate.netacs.org

This hydrogen transfer rapidly forms an aci-nitro tautomer intermediate. psu.eduacs.org This intermediate is key to the subsequent reactions. The aci-nitro species can then undergo further transformations, often involving cyclization to a benzisoxazoline-type structure, which then rearranges and fragments to release the protected group and form a 2-nitrosobenzaldehyde or 2-nitrosoacetophenone byproduct. psu.eduacs.org

For a compound like this compound, an analogous photochemical rearrangement is not directly possible. The o-nitrobenzyl rearrangement requires an ortho-alkyl substituent on an aromatic ring from which a hydrogen atom can be abstracted. This compound lacks the necessary aromatic ring and the specific ortho-relationship between the nitro group and a C-H bond. The nitro group is attached to the carbamate nitrogen, not a benzene (B151609) ring. Therefore, it cannot form the critical aci-nitro intermediate in the same manner. Any photochemical reactivity would likely proceed through different mechanisms, perhaps involving the homolytic cleavage of the N-NO₂ bond to generate nitrogen dioxide and a carbamoyl (B1232498) radical, but not a rearrangement analogous to the o-nitrobenzyl system.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are fundamental to predicting the properties of molecules like ethyl cyclohexyl(nitro)carbamate. ingentaconnect.comresearchgate.netacs.orgwgtn.ac.nz These methods solve the Schrödinger equation (or its density-based equivalent in DFT) to determine the electronic structure and energy of a molecule. For a molecule with the complexity of this compound, DFT methods like B3LYP, often paired with basis sets such as 6-31G* or larger, offer a good balance of accuracy and computational cost. researchgate.netunesp.br

The conformational landscape of this compound is rich due to the flexibility of the cyclohexane (B81311) ring and rotation around several single bonds. The cyclohexane moiety can exist in chair, boat, and twist-boat conformations, with the chair form typically being the most stable. core.ac.ukacs.org The substituents—the ethyl carbamate (B1207046) group and the nitro group—can adopt either axial or equatorial positions.

A conformational analysis would begin by identifying all possible stereoisomers (e.g., cis/trans isomers depending on the substitution pattern on the cyclohexane ring). For each isomer, a potential energy surface scan would be performed by systematically rotating the dihedral angles of the rotatable bonds, such as the C-N bond of the carbamate and the C-O bond of the ethyl group. benthamscience.com The resulting low-energy structures would then be fully optimized to find the stable conformers.

The relative energies of these conformers determine their population at a given temperature. It is generally expected that conformers with bulky substituents in the equatorial position are lower in energy due to the avoidance of steric strain from 1,3-diaxial interactions. sapub.org The presence of the polar nitro and carbamate groups could also lead to stabilizing intramolecular interactions. researchgate.net

Hypothetical Relative Energies of this compound Conformers This table illustrates hypothetical data for a trans-1,2-disubstituted isomer, as would be calculated using DFT. The conformer with both substituents in the equatorial position is expected to be the most stable.

| Conformer | Cyclohexane Ring Conformation | Substituent Positions | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 | Chair | Equatorial-Equatorial | 0.00 |

| 2 | Chair | Axial-Axial | 4.50 |

| 3 | Twist-Boat | - | 6.20 |

| 4 | Boat | - | 7.80 |

The electronic structure of a molecule governs its reactivity. Frontier Molecular Orbital (FMO) theory is particularly useful, where the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of primary interest. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. researchgate.net

For this compound, the presence of the electron-withdrawing nitro group (–NO₂) is expected to significantly lower the energy of the LUMO. ingentaconnect.comresearchgate.net A low-lying LUMO would be localized primarily on the nitro group, making this site susceptible to nucleophilic attack or reduction. The HOMO would likely be distributed across the carbamate moiety. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity. researchgate.net

Advanced Spectroscopic and Chromatographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of a molecule.

Proton (¹H) NMR spectroscopy identifies the different types of hydrogen atoms in a molecule. The spectrum provides information based on the chemical shift (δ) of each proton, the integration (relative number of protons), and the splitting pattern (which indicates adjacent protons). For Ethyl cyclohexylcarbamate, the ¹H NMR spectrum reveals distinct signals corresponding to the ethyl group and the cyclohexyl ring.

Key diagnostic signals include the methine proton on the cyclohexyl ring attached to the nitrogen, which appears as a multiplet, and the characteristic quartet and triplet of the ethyl group protons. The remaining cyclohexyl protons typically appear as a series of overlapping multiplets in the upfield region of the spectrum. mdpi.com

Table 1: Representative ¹H NMR Data for Ethyl cyclohexylcarbamate

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Protons |

| Cyclohexyl -CH-N | 3.22–3.31 | Multiplet | 1H |

| Ethyl -O-CH₂- | ~4.1 | Quartet | 2H |

| Cyclohexyl -CH₂- | 1.00–2.00 | Multiplet | 10H |

| Ethyl -CH₃ | ~1.2 | Triplet | 3H |

| Carbamate (B1207046) N-H | ~4.6 | Broad Singlet | 1H |

Note: Chemical shifts are approximate and can vary based on solvent and instrument frequency. Data is compiled from representative carbamate structures. mdpi.com

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom produces a distinct signal, allowing for a complete carbon count and identification of functional groups.

Table 2: Representative ¹³C NMR Data for Ethyl cyclohexylcarbamate

| Assignment | Chemical Shift (δ, ppm) |

| Carbamate C=O | ~155.7 |

| Ethyl -O-CH₂- | ~60.5 |

| Cyclohexyl -CH-N | ~49.7 |

| Cyclohexyl -CH₂- (Cα to N) | ~33.4 |

| Cyclohexyl -CH₂- (Cβ to N) | ~25.5 |

| Cyclohexyl -CH₂- (Cγ to N) | ~24.8 |

| Ethyl -CH₃ | ~14.7 |

Note: Chemical shifts are approximate and can vary. Data is compiled from representative carbamate structures. mdpi.com

Two-dimensional (2D) NMR experiments provide further structural detail by showing correlations between nuclei.

COSY (Correlation Spectroscopy) : The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org In Ethyl cyclohexylcarbamate, cross-peaks would be observed between the N-H and the adjacent cyclohexyl -CH proton, as well as among the interconnected protons of the cyclohexyl ring. slideshare.net Similarly, a clear correlation would exist between the ethyl group's -CH₂- and -CH₃ protons. libretexts.org These correlations help to piece together the spin systems within the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy) : The NOESY experiment identifies protons that are close to each other in space, regardless of whether they are bonded. huji.ac.il This is crucial for determining the three-dimensional conformation of the molecule. For Ethyl cyclohexylcarbamate, NOESY could reveal spatial proximity between the ethyl group protons and certain protons on the cyclohexyl ring, helping to define its preferred orientation relative to the carbamate linkage. youtube.com

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis. acs.org

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. scispace.com This technique can distinguish between compounds with the same nominal mass but different chemical formulas. For Ethyl cyclohexylcarbamate (C₉H₁₇NO₂), the theoretical exact mass is 171.12593 Da. nih.gov HRMS analysis of a sample would be expected to yield a measured mass that matches this theoretical value to within a few parts per million, unequivocally confirming the elemental composition. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates chemical components of a sample using gas chromatography and then provides mass spectral data for each component. nist.gov This is highly effective for identifying specific compounds within a mixture.

When a sample containing Ethyl cyclohexylcarbamate is analyzed by GC-MS, it will produce a characteristic peak at a specific retention time. The mass spectrum associated with this peak serves as a molecular fingerprint. The NIST Mass Spectrometry Data Center provides reference spectra for known compounds. The entry for Ethyl N-cyclohexylcarbamate shows a characteristic fragmentation pattern that can be used for positive identification. nih.gov

Table 3: Key GC-MS Fragmentation Data for Ethyl cyclohexylcarbamate

| Parameter | Value |

| NIST Number | 298504 |

| Molecular Ion (M⁺) | m/z 171 (often low abundance) |

| Top Peak (Base Peak) | m/z 128 |

| 2nd Highest Peak | m/z 56 |

| 3rd Highest Peak | m/z 29 |

Source: NIST Mass Spectrometry Data Center. nih.gov

The fragmentation pattern, particularly the base peak at m/z 128, corresponds to the loss of the ethyl group (C₂H₅), providing strong evidence for the compound's structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of chemical bonds. For Ethyl cyclohexyl(nitro)carbamate, IR spectroscopy is instrumental in confirming the presence of its key structural motifs: the carbamate group (C=O, C-O, C-N), the nitro group (N-NO₂), and the cyclohexyl and ethyl hydrocarbon portions (C-H).

While a dedicated spectrum for this compound is not publicly available, analysis of analogous structures provides a clear indication of the expected absorption bands. For instance, studies on various carbamate derivatives reveal highly characteristic vibrational frequencies. rsc.org A related compound, 2-((Diphenylmethylene)amino)ethyl N-(Cyclohexyl)carbamate, exhibits key stretches for the N-H bond (3326 cm⁻¹), C-H bonds of the alkyl groups (2931 and 2854 cm⁻¹), and a strong carbonyl (C=O) absorption at 1699 cm⁻¹. mdpi.com The N-H bending vibration is also observed at 1531 cm⁻¹. mdpi.com

In nitrophenylcarbamate analogues, the carbonyl stretching region (1700-1800 cm⁻¹) can be complex, sometimes showing two distinct bands in the solid state due to crystalline effects, which collapse into a single band in solution. researchgate.net The nitro group itself has strong, characteristic absorptions. The asymmetric stretching of the N-O bond in nitro compounds typically appears in the 1550-1475 cm⁻¹ range, while the symmetric stretch is found between 1360-1290 cm⁻¹. The region of the infrared spectrum from 1200 to 700 cm⁻¹ is known as the fingerprint region, which contains a high density of bands from various vibrations, including C-O, C-C, and C-N single bond stretches, making it unique for each molecule. libretexts.org

Table 1: Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity | Reference |

|---|---|---|---|---|

| C-H (Cyclohexyl, Ethyl) | Stretch | 2850-3000 | Strong | mdpi.comlibretexts.org |

| C=O (Carbamate) | Stretch | ~1700-1745 | Strong | rsc.orgmdpi.com |

| N-NO₂ (Nitroamine) | Asymmetric Stretch | ~1550-1600 | Strong | General |

| N-NO₂ (Nitroamine) | Symmetric Stretch | ~1290-1350 | Strong | General |

| C-O (Ester) | Stretch | 1050-1220 | Strong | rsc.org |

| C-N (Carbamate) | Stretch | 1300-1370 | Medium | rsc.org |

Raman Spectroscopy for Vibrational Analysis

Raman spectroscopy serves as a complementary technique to IR spectroscopy, providing information about molecular vibrations. It relies on the inelastic scattering of monochromatic light. While specific Raman data for this compound is scarce, the application of this technique, particularly Surface-Enhanced Raman Scattering (SERS), to simpler carbamates demonstrates its utility. researchgate.netnih.gov SERS has been successfully used for the quantitative detection of ethyl carbamate in various media. researchgate.netnih.gov

In these studies, characteristic Raman bands for ethyl carbamate were identified, which could be used for quantitative evaluation. researchgate.net For example, a reproducible and strong peak was observed at 1,003 cm⁻¹ using silver-coated gold nanoparticles as the SERS substrate. researchgate.net Another study identified a strong characteristic band at 857 cm⁻¹ using flower-shaped silver nanostructures. nih.gov For this compound, strong Raman signals would be expected for the symmetric vibrations of the nitro group and the vibrations of the carbon skeleton, which are often weak in IR spectra.

Table 2: Potential Raman Shifts for this compound Based on Analogues

| Functional Group | Vibration Type | Potential Wavenumber (cm⁻¹) | Intensity | Reference |

|---|---|---|---|---|

| N-NO₂ (Nitroamine) | Symmetric Stretch | 1280-1350 | Strong | General |

| C-C (Ring) | Ring Breathing | 800-900 | Strong | nih.gov |

| C=O (Carbamate) | Stretch | 1680-1730 | Medium | General |

| C-H (Alkyl) | Stretch | 2850-3000 | Strong | General |

Chromatographic Techniques for Purity Assessment and Separation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For a compound like this compound, various chromatographic methods are indispensable for isolating the pure substance, assessing its purity, and quantifying its presence.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds. Due to the polarity of the carbamate and nitro groups, reverse-phase HPLC (RP-HPLC) is a highly suitable method for analyzing this compound. In RP-HPLC, the stationary phase is nonpolar, and the mobile phase is a polar aqueous-organic mixture.

A method developed for a structurally related compound, Ethyl ((4-methyl-3-nitrophenyl)sulphonyl)carbamate, provides a relevant example. sielc.com This method utilizes a reverse-phase column with a mobile phase consisting of acetonitrile (B52724) and water, with phosphoric acid as a modifier. sielc.com This setup allows for the effective separation and potential isolation of the compound from impurities. sielc.com For quantitative analysis, HPLC coupled with a suitable detector, such as UV-Vis (as the nitro and carbonyl groups are chromophores) or mass spectrometry (LC-MS), would be employed. A method for ethyl carbamate and urea (B33335) used fluorescence detection after derivatization, achieving detection limits in the μg/L range. nih.gov

Table 3: Representative HPLC Conditions for Carbamate Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Newcrom R1 (Reverse Phase) | sielc.com |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid | sielc.com |

| Mode | Isocratic or Gradient | General |

| Detector | UV-Vis or Mass Spectrometry (MS) | General |

| Application | Purity assessment, preparative separation, impurity isolation | sielc.com |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used to monitor the progress of chemical reactions, identify compounds in a mixture, and determine the purity of a substance. libretexts.org For this compound, TLC would typically be performed on silica (B1680970) gel plates. mdpi.com

In a documented analysis of a cyclohexylcarbamate derivative, a mobile phase of 1:4 ethyl acetate (B1210297) to hexanes on a silica gel plate yielded an Rƒ value of 0.28. mdpi.com The Rƒ value (retardation factor) is a ratio of the distance traveled by the compound to the distance traveled by the solvent front, and it is characteristic for a given compound, stationary phase, and mobile phase. Visualization of the spots on the TLC plate can be achieved using UV light (254 nm), as the carbamate and nitro groups absorb UV radiation, or by staining with a chemical reagent like potassium permanganate (B83412) (KMnO₄), which reacts with the compound to produce a colored spot. mdpi.com

Table 4: Typical TLC System for Cyclohexylcarbamate Analysis

| Parameter | Description | Reference |

|---|---|---|

| Stationary Phase | Silica gel (SiO₂) on aluminum backing | mdpi.com |

| Mobile Phase | 1:4 Ethyl Acetate : Hexanes | mdpi.com |

| Rƒ Value | 0.28 | mdpi.com |

| Visualization | UV light (254 nm), 10% KMnO₄ stain | mdpi.com |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful separation technique used for analyzing volatile and thermally stable compounds. While the relatively high molecular weight and polarity of this compound might present challenges, GC analysis, particularly when coupled with mass spectrometry (GC-MS), is a feasible and highly informative method.

Detailed GC-MS assays have been developed for the analysis of the simpler ethyl carbamate. chemrxiv.orgnih.gov These methods provide a solid foundation for developing a protocol for its cyclohexyl(nitro) derivative. Key parameters from such a method include the use of a polar capillary column (like a DB-WAX type), a specific oven temperature program to ensure elution, and mass spectrometric detection for definitive identification and quantification. chemrxiv.orgnih.gov The injector temperature must be carefully optimized to ensure volatilization without thermal decomposition.

Table 5: Example GC-MS Conditions for Carbamate Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Instrument | Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) | chemrxiv.orgnih.gov |

| Column | DB-WAXUI (30 m x 0.25 mm x 0.25 µm) | chemrxiv.org |

| Carrier Gas | Helium (1.2 mL/min) | chemrxiv.org |

| Injector Temp. | 220°C | chemrxiv.org |

| Oven Program | Start 100°C, ramp to 140°C, ramp to 160°C, ramp to 250°C, hold | chemrxiv.org |

| Detector | Mass Spectrometer (MS) | chemrxiv.orgnih.gov |

Role As a Synthetic Intermediate and Building Block in Organic Synthesis

Precursor for N-Nitroamines and Other Nitrogenous Compounds

The most prominent role of ethyl N-cyclohexyl-N-nitrocarbamate in organic synthesis is as a precursor to N-cyclohexylnitroamine and its derivatives. The conversion of N-nitrocarbamates to N-nitroamines is a well-established synthetic strategy. thieme-connect.dethieme-connect.de This transformation is typically achieved through a deacylation reaction, which can be effected under various conditions. thieme-connect.de

Common methods for the deacylation of N-nitrocarbamates include:

Ammonolysis: Treatment with gaseous or aqueous ammonia (B1221849) is a widely used method to cleave the carbamate (B1207046) group, yielding the ammonium (B1175870) salt of the corresponding N-nitroamine. Subsequent neutralization with a dilute acid liberates the free N-nitroamine. thieme-connect.de

Aminolysis: Primary and secondary amines can also be employed to effect the deacylation, resulting in the formation of the corresponding alkyl- or dialkylammonium nitroamides. thieme-connect.dethieme-connect.de

Hydrolysis: The use of aqueous or alcoholic solutions of alkali metal hydroxides, such as sodium hydroxide (B78521) or potassium hydroxide, can also bring about the hydrolysis of the N-nitrocarbamate to the corresponding nitroamide anion. thieme-connect.de Acidification of the reaction mixture then yields the N-nitroamine.

The general reaction for the conversion of an N-nitrocarbamate to an N-nitroamine is depicted below:

R-N(NO₂)-COOEt + 2 B → [R-N(NO₂)]⁻[BH]⁺ + B-COOEt [R-N(NO₂)]⁻[BH]⁺ + H⁺ → R-NH(NO₂) + [BH]⁺

Where B is a base such as ammonia or an amine.

This methodology is applicable to a wide array of functionalized N-nitrocarbamates, highlighting its versatility in synthetic chemistry. thieme-connect.de The synthesis of Ethyl N-Cyclohexyl-N-nitrocarbamate itself has been reported, with a boiling point of 93–95 °C at 0.6 Torr and a refractive index (n_D^20) of 1.4650. thieme-connect.com

The formation of N-nitrocarbamates can also be seen as a side reaction in some instances, such as the nitrolysis of certain urethanes, which underscores the reactivity of the carbamate nitrogen towards nitrating agents. dokumen.pub

Building Block for Heterocyclic Systems

While the primary application of ethyl cyclohexyl(nitro)carbamate is as an N-nitroamine precursor, the broader class of nitro compounds and carbamates are known to be valuable building blocks in the synthesis of heterocyclic systems. Nitro-substituted compounds, for instance, can be utilized in the construction of various nitrogen-containing rings. nih.gov However, specific examples detailing the use of this compound as a direct building block for heterocyclic synthesis are not extensively documented in the reviewed literature.

Utility in Multi-Component Reactions

Multi-component reactions (MCRs) are powerful tools in organic synthesis for the efficient construction of complex molecules. Carbamates and nitro compounds can participate in various MCRs. For instance, some carbamate derivatives have been utilized in the Ugi and Passerini reactions. However, the direct application of this compound in multi-component reactions has not been specifically reported in the surveyed scientific literature.

Role as a Protected Amine Derivative for Further Functionalization

The carbamate group is a well-known protecting group for amines in organic synthesis. The N-nitro functionality in this compound, however, significantly alters the chemical properties of the carbamate. While standard carbamates are used to protect the amino group to allow for selective reactions at other parts of a molecule, the N-nitro group in this compound makes it more of a precursor to N-nitroamines rather than a simple protected amine. thieme-connect.dethieme-connect.de The deprotection to regenerate the secondary amine (cyclohexylamine) would involve the removal of both the ethyl carbonate and the nitro group, which is not a standard protecting group strategy. Therefore, its role as a conventional protected amine for further functionalization is limited and not its primary synthetic utility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.